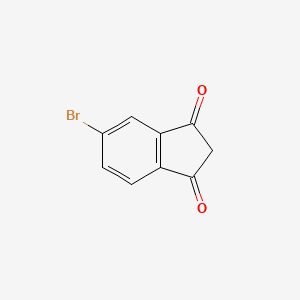

5-BROMO-1,3-INDANDIONE

Description

The exact mass of the compound 5-Bromo-1H-indene-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromoindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTNQTYUZPHLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446870 | |

| Record name | 5-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27611-39-8 | |

| Record name | 5-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-indene-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical characteristics and stability of 5-BROMO-1,3-INDANDIONE

An In-Depth Technical Guide to the Physical Characteristics and Stability of 5-BROMO-1,3-INDANDIONE

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical properties, chemical reactivity, and stability profile of this versatile molecule. Our focus is on delivering field-proven insights and explaining the causality behind experimental observations and handling protocols, ensuring a robust understanding for practical application.

The indane-1,3-dione framework is a privileged scaffold in chemistry, serving as a foundational structure for a wide array of applications. Its derivatives are integral to medicinal chemistry, with applications ranging from anticoagulants to novel cancer therapies and neuroprotective agents.[1][2] Beyond pharmaceuticals, these compounds are used in the development of dyes, photoinitiators, and materials for organic electronics.[1][3][4] The introduction of a bromine atom at the 5-position, creating this compound, significantly enhances its utility as a synthetic precursor. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the construction of more complex molecules, while also modulating the electronic properties and biological activity of the core structure.[5]

This guide will elucidate the essential physical and chemical characteristics of this compound, with a particular emphasis on its stability under various conditions—a critical consideration for its synthesis, storage, and application in multi-step development pipelines.

Core Molecular and Physical Properties

This compound is an organic compound featuring a bicyclic indane ring system with two carbonyl groups at the 1 and 3 positions and a bromine substituent on the aromatic ring.[5]

Caption: Chemical Structure of this compound.

The physical properties of a compound are paramount for its practical handling, formulation, and reaction setup. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | [5] |

| Molecular Weight | 225.04 g/mol | [5] |

| Appearance | Cream to yellow or pale brown solid | [6] |

| Melting Point | Data for the closely related 5-Bromo-1-indanone is 126-129 °C. Specific data for the 1,3-dione is not consistently reported, but is expected to be in a similar range. | |

| Solubility | Slight solubility in water. Soluble in many organic solvents like DMF and DMSO. | [7][8] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| XLogP3 | 1.3 | [9] |

Synthesis, Reactivity, and Stability Profile

A compound's utility is defined by its reactivity and stability. Understanding these facets is crucial for predicting reaction outcomes, designing stable formulations, and ensuring safe handling.

Common Synthetic Routes

The synthesis of this compound is most commonly achieved through the reaction of 4-bromophthalic anhydride with a suitable C2-synthon like ethyl acetoacetate under acidic conditions.[5] This method provides an efficient pathway to the desired indandione core. Alternative methods for synthesizing the parent 1,3-indandione scaffold include the Claisen condensation of ethyl acetate and dimethyl phthalate or the reaction between phthalate and malonate compounds followed by hydrolysis and decarboxylation.[7][10]

Chemical Reactivity: A Tale of Two Centers

The chemical behavior of this compound is dominated by two primary reactive centers:

-

The Active Methylene Group (C-2): Positioned between two electron-withdrawing carbonyl groups, the protons on the C-2 carbon are highly acidic. This acidity facilitates deprotonation to form a stabilized enolate anion, which is a potent nucleophile.[7] This reactivity is the basis for Knoevenagel condensations and other C-C bond-forming reactions at this position.[4]

-

The Carbonyl Groups (C-1 and C-3): These groups are susceptible to nucleophilic attack, a characteristic reactivity of ketones.[5]

The parent 1,3-indandione scaffold is known to undergo self-condensation under either acidic or basic conditions to form an adduct known as Bindone.[1] This represents a potential degradation or side-reaction pathway for this compound that must be considered during reaction design and storage.

Caption: Key reactivity sites of this compound.

Stability Profile

A thorough understanding of a compound's stability against thermal, photo, and chemical stress is a cornerstone of drug development and materials science.

-

Thermal Stability: As a crystalline solid with a relatively high melting point, this compound exhibits good thermal stability at ambient temperatures. However, at elevated temperatures, particularly in the presence of acidic or basic catalysts, the risk of self-condensation and decomposition increases. It is advisable to conduct reactions at controlled temperatures and to store the compound in a cool environment.

-

Photostability: Compounds containing a bromo-aromatic moiety can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the UV spectrum. This can involve cleavage of the carbon-bromine bond to form radical species. For long-term storage and during handling in solution, protection from light is a recommended precautionary measure.

-

Hydrolytic and Chemical Stability: The stability of this compound is highly dependent on pH.

-

Acidic Conditions (pH < 4): The compound is relatively stable, but strong acidic conditions can catalyze self-condensation reactions.

-

Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range.

-

Basic Conditions (pH > 8): The compound is highly susceptible to degradation. The acidic C-2 protons are readily abstracted, forming the enolate which can initiate self-condensation. Furthermore, strong bases can potentially promote other reactions.

-

-

Oxidative Stability: The indandione core can be susceptible to strong oxidizing agents. For instance, oxidation of the parent 1,3-indandione can lead to ring-opening to form phthalic acid.[3] Therefore, contact with strong oxidizers should be avoided.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and identify potential degradants, a forced degradation study is essential. This involves subjecting the compound to stress conditions that exceed those expected during normal handling and storage.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour. Note: Basic degradation is often rapid.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution at 80°C for 48 hours.

-

Photodegradation: Expose the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. An LC-MS method should be used in parallel to obtain mass information on any new peaks observed.

-

-

Data Evaluation:

-

Monitor for a decrease in the peak area of the parent compound.

-

Identify and quantify any new peaks (degradants) that appear.

-

Ensure mass balance is maintained (the sum of the parent compound and all degradants should be close to 100%).

-

Caption: Workflow for a forced degradation study.

Safe Handling and Storage Recommendations

Given its chemical nature, proper handling and storage procedures are mandatory to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: Based on GHS classifications for similar compounds, this compound should be treated as harmful if swallowed, inhaled, or in contact with skin. It is also likely to cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[12] Keep away from incompatible materials such as strong bases and oxidizing agents. Refrigeration is recommended for long-term storage.[12]

-

Spill and Disposal: In case of a spill, avoid generating dust.[13] Collect the material using appropriate methods and dispose of it as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its utility is derived from the reactive nature of the indandione core and the synthetic handle provided by the bromine substituent. However, a comprehensive understanding of its physical properties and stability profile is critical for its successful application. The compound is most stable under neutral pH and is susceptible to degradation by base, heat, and light, primarily through self-condensation reactions. By adhering to the handling, storage, and experimental design principles outlined in this guide, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and reproducibility of their work.

References

-

Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]

-

Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Indandione. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds. Google Patents.

-

PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. Available at: [Link]

-

Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

ResearchGate. (2019). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Institutes of Health. Available at: [Link]

-

RSC Publishing. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Royal Society of Chemistry. Available at: [Link]

-

LookChem. (n.d.). 5-Bromo-1H-indene-1,3(2H)-dione. LookChem. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos. Available at: [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jazanu.edu.sa [jazanu.edu.sa]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. smolecule.com [smolecule.com]

- 6. 5-Bromo-1-indanone, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

- 11. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

The Diverse Biological Landscape of 1,3-Indandione Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Potential of a Privileged Scaffold

The 1,3-indandione nucleus, a bicyclic aromatic β-diketone, represents a "privileged scaffold" in medicinal chemistry, consistently serving as a foundational structure for the development of a wide array of biologically active compounds.[1] Its rigid framework, coupled with the reactive nature of the C-2 methylene group, provides a versatile platform for chemical modification, leading to derivatives with a remarkable spectrum of pharmacological activities.[2] This technical guide offers an in-depth exploration of the significant biological activities of 1,3-indandione derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies required for their evaluation.

Anticoagulant and Antiplatelet Activity: Beyond Warfarin's Shadow

Perhaps the most well-established therapeutic application of 1,3-indandione derivatives is in the realm of anticoagulation. Compounds such as phenindione and anisindione have long been recognized for their ability to inhibit blood clotting.[3]

Mechanism of Action: Vitamin K Epoxide Reductase Inhibition

The primary mechanism underlying the anticoagulant effect of these derivatives is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[4][5] VKOR is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide to its active, reduced form. This reduced vitamin K is an essential cofactor for the γ-carboxylation of several clotting factors, including factors II, VII, IX, and X.[6] By inhibiting VKOR, 1,3-indandione derivatives disrupt this cycle, leading to the production of under-carboxylated, inactive clotting factors and thereby impairing the coagulation cascade.[4] This mechanism is analogous to that of the widely used anticoagulant, warfarin.[7]

Some derivatives also exhibit antiplatelet activity by interfering with the arachidonic acid pathway, thereby inhibiting platelet aggregation.[1][3]

Experimental Evaluation: Prothrombin Time and Platelet Aggregation Assays

The anticoagulant activity of 1,3-indandione derivatives is typically assessed by measuring the prothrombin time (PT), which evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. A prolonged PT in the presence of the compound indicates anticoagulant efficacy.

Platelet Aggregation Assay Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw venous blood from a healthy donor into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C for 5 minutes in an aggregometer.

-

Add the 1,3-indandione derivative (test compound) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or arachidonic acid (AA).

-

Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the control.

-

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

A growing body of evidence highlights the potential of 1,3-indandione derivatives as anticancer agents.[4] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, including lung, melanoma, and cervical cancer.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing cancer cell proliferation.

Apoptosis Induction: 1,3-indandione derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][8][9] This involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis.[3][10][11][12] The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.[13] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, resulting in the activation of caspase-8.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2][12]

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by 1,3-indandione derivatives.

Experimental Evaluation: Cytotoxicity and Cell Cycle Analysis

The anticancer potential of 1,3-indandione derivatives is primarily evaluated through in vitro cytotoxicity assays and cell cycle analysis.

MTT Cell Proliferation Assay Protocol: [15][16][17][18]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3-indandione derivative in culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis by Flow Cytometry Protocol:

-

Cell Treatment:

-

Treat cancer cells with the 1,3-indandione derivative at its IC50 concentration for a specified time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells twice with PBS.

-

Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several 1,3-indandione derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.[4]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[19] Additionally, they may modulate inflammatory signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which regulate the expression of pro-inflammatory cytokines.[19][20][21][22][23]

Signaling Pathway: MAPK and NF-κB in Inflammation

Caption: Inhibition of MAPK and NF-κB signaling pathways by 1,3-indandione derivatives.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

A widely used in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[24][25][26][27][28]

Carrageenan-Induced Paw Edema Protocol: [24]

-

Animal Acclimatization:

-

Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to the laboratory conditions for at least one week.

-

-

Compound Administration:

-

Administer the 1,3-indandione derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally one hour before the carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[24]

-

-

Paw Volume Measurement:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[24]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

-

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,3-Indandione derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][29]

Mechanism of Action: Yet to Be Fully Elucidated

The precise mechanism of antimicrobial action for most 1,3-indandione derivatives is still under investigation. However, it is hypothesized that their planar structure and lipophilic character may facilitate their interaction with and disruption of microbial cell membranes. They may also interfere with essential microbial enzymes or metabolic pathways.

Experimental Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of these compounds is determined by measuring their ability to inhibit the growth of or kill microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination Protocol: [30][31][32][33][34]

-

Preparation of Inoculum:

-

Grow the microbial strain (bacterial or fungal) in a suitable broth medium overnight.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

-

Serial Dilution of the Compound:

-

Prepare a two-fold serial dilution of the 1,3-indandione derivative in a 96-well microtiter plate containing broth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[33]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Disc Diffusion Method Protocol:

-

Preparation of Agar Plate:

-

Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

-

-

Application of Discs:

-

Impregnate sterile paper discs with a known concentration of the 1,3-indandione derivative.

-

Place the discs on the surface of the inoculated agar plate.

-

-

Incubation:

-

Incubate the plate under appropriate conditions.

-

-

Measurement of Zone of Inhibition:

-

Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

-

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of 1,3-indandione derivatives, making them attractive candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][13]

Mechanism of Action: A Multifaceted Approach to Neuronal Protection

The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives act as acetylcholinesterase (AChE) inhibitors.[4][35][36][37] AChE is the enzyme that breaks down the neurotransmitter acetylcholine; its inhibition increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

Other derivatives may exert their neuroprotective effects by modulating signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.[38][[“]][40][41] Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis.[38][40] Furthermore, some 1,3-indandione derivatives have been shown to bind to and inhibit the aggregation of misfolded proteins like α-synuclein, which is a hallmark of Parkinson's disease.[13]

Signaling Pathway: PI3K/Akt in Neuroprotection

Caption: Modulation of the PI3K/Akt signaling pathway by 1,3-indandione derivatives leading to neuroprotection.

Experimental Evaluation: Acetylcholinesterase Inhibition Assay

The ability of 1,3-indandione derivatives to inhibit AChE can be quantified using a colorimetric assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method) Protocol: [42]

-

Reagent Preparation:

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the 1,3-indandione derivative at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes).[42] The rate of increase in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of selected 1,3-indandione derivatives.

| Derivative Class | Biological Activity | Assay | Target/Cell Line | Potency (IC50/MIC) | Reference |

| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | A549 (Lung Cancer) | 15.4 - 35.8 µM | |

| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | B16F10 (Melanoma) | 19.8 - 45.2 µM | |

| 2-Arylidene-1,3-indandiones | Anticancer | MTT Assay | HeLa (Cervical Cancer) | 12.1 - 41.2 µM | |

| Aminoacetylenic isoindoline-1,3-diones | Anti-inflammatory | Carrageenan-induced edema | Rat | Dose-dependent inhibition | [19] |

| Schiff base derivatives | Antimicrobial | Cup-Plate Method | S. aureus, E. coli | Moderate activity | [29] |

| Acetylcholinesterase Inhibitors | Neuroprotective | Ellman's Method | Acetylcholinesterase | Submicromolar range | [24] |

Conclusion and Future Directions

The 1,3-indandione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from anticoagulation to neuroprotection, underscore the remarkable versatility of this chemical entity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of 1,3-indandione derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action for their anti-inflammatory, antimicrobial, and neuroprotective effects. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing and synthesizing next-generation 1,3-indandione derivatives with enhanced potency, selectivity, and drug-like properties. The journey from this privileged scaffold to novel clinical candidates is a challenging but promising endeavor in the ongoing quest for improved human health.

References

-

Apoptosis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Barros, T. A., de Oliveira, V. M., & de Oliveira, R. B. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Current neuropharmacology, 19(9), 1547–1560.

- Boatright, K. M., & Salvesen, G. S. (2003). Caspase activation cascades in apoptosis. Current opinion in cell biology, 15(6), 725–731.

- BenchChem. (2025).

- Chu, K., & Wu, W. (2020).

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

- Gaonkar, S. L., & Rai, K. M. L. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 69-75.

- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

- Wu, Y., Zhang, Y., & Wang, Y. (2025). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Cellular and Molecular Life Sciences, 82(10), 345.

- Li, W., & Chou, J. J. (2020).

- Cell Signaling Technology. (n.d.).

- Poplawski, J. E., & Salvesen, G. S. (2008). Caspase activation cascades in apoptosis. Biochemical Society transactions, 36(Pt 1), 1–9.

- Cosker, K., & Eickholt, B. J. (2007). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in molecular neuroscience, 1, 2.

- R&D Systems. (n.d.).

- Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24.

- Pohanka, M. (2020). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International journal of molecular sciences, 21(3), 897.

- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.

- Wójcik, M., & Szultka-Młyńska, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- ATCC. (n.d.).

- Patsnap Synapse. (2024, June 21). What are VKOR inhibitors and how do they work?

- Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in molecular biology (Clifton, N.J.), 602, 115–121.

- Consensus. (n.d.).

- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.

- FWD AMR-RefLabCap. (2022).

- S. K., P., & S., M. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.

- Cell Signaling Technology. (n.d.).

- Assay Genie. (2024, January 22).

- Tenore, G. C., & Novellino, E. (2019). Cholinesterase Inhibitors. In StatPearls.

- Poplawski, J. E., & Salvesen, G. S. (2008). Caspase activation cascades in apoptosis. Biochemical Society transactions, 36(Pt 1), 1–9.

- Kumar, R., & Kumar, S. (2018). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Advances in experimental medicine and biology, 1062, 29–54.

- Stafford, D. W. (2018). Warfarin and Vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, 131(20), 2217–2218.

- Bio-Techne. (n.d.).

- Chen, Y., Zhang, Y., & Li, L. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in pharmacology, 14, 1148303.

- Inotiv. (n.d.).

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- BenchChem. (2025). Application Notes: Protocol for MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Sipes, N. S., & Padilla, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1421, 223–236.

- Cusabio. (n.d.).

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Boster Bio. (n.d.). Caspase Cascade.

- Stafford, D. W. (2018). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, 131(20), 2217–2218.

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- Assay Genie. (n.d.).

- Al-Snafi, A. E. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 586-591.

- Harrison, T. G., & Fry, N. K. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access microbiology, 4(2), 000326.

- Optimal. (2026, January 20).

- Li, Y., & Chen, L. (2024). The role of PI3K signaling pathway in Alzheimer's disease. Frontiers in pharmacology, 15, 1368940.

- Koul, M., & Sharma, S. (2023). Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. International journal of molecular sciences, 24(13), 10982.

Sources

- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. abeomics.com [abeomics.com]

- 11. portlandpress.com [portlandpress.com]

- 12. bosterbio.com [bosterbio.com]

- 13. teachmeanatomy.info [teachmeanatomy.info]

- 14. blog.cellsignal.com [blog.cellsignal.com]

- 15. atcc.org [atcc.org]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

- 22. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 23. cusabio.com [cusabio.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. inotiv.com [inotiv.com]

- 28. wvj.science-line.com [wvj.science-line.com]

- 29. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. rr-asia.woah.org [rr-asia.woah.org]

- 31. protocols.io [protocols.io]

- 32. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 34. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 35. mdpi.com [mdpi.com]

- 36. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. civicgov4.com [civicgov4.com]

- 38. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]

- 39. consensus.app [consensus.app]

- 40. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]

- 42. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Knoevenagel Condensation with 5-Bromo-1,3-Indandione: A Detailed Protocol for the Synthesis of Arylidene Derivatives

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, prized for its efficacy in forming carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.

The 1,3-indandione scaffold and its derivatives are of particular interest due to their prevalence in biologically active molecules and materials with unique photophysical properties. The methylene bridge at the 2-position of the 1,3-indandione ring is flanked by two carbonyl groups, rendering the protons exceptionally acidic and thus highly reactive in base-catalyzed reactions like the Knoevenagel condensation. This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of 5-bromo-1,3-indandione with aromatic aldehydes, a reaction that opens avenues to a diverse range of functionalized arylidene-indandiones.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically initiated by a weak base, such as piperidine, which deprotonates the active methylene compound. In the case of this compound, the resulting carbanion acts as a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product, an arylidene-5-bromo-1,3-indandione.

The choice of a weak base like piperidine is critical. A strong base could lead to self-condensation of the aldehyde or other undesired side reactions. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the precipitation of the often brightly colored product upon reaction completion or cooling, simplifying the purification process.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of arylidene-5-bromo-1,3-indandiones.

Caption: A generalized workflow for the Knoevenagel condensation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially available | |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially available | Ensure purity |

| Ethanol (EtOH) | Anhydrous | Commercially available | |

| Piperidine | ≥99% | Commercially available | Corrosive and toxic |

| Ethyl Acetate | ACS Grade | Commercially available | For recrystallization |

| Hexanes | ACS Grade | Commercially available | For recrystallization |

Safety Precautions

-

Aromatic Aldehydes: Many aromatic aldehydes are irritants. Avoid inhalation of vapors and contact with skin and eyes.

-

Piperidine: Piperidine is a corrosive, flammable, and toxic liquid. It can cause severe skin burns and eye damage. Always handle piperidine in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear standard PPE at all times.

Detailed Experimental Protocol

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde on a 10 mmol scale.

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.25 g, 10 mmol).

-

Add the desired aromatic aldehyde (10 mmol, 1.0 equivalent).

-

Add 30 mL of ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.

-

In a fume hood, carefully add piperidine (0.085 g, 1.0 mmol, 0.1 equivalents) to the reaction mixture using a micropipette.

Reaction and Monitoring

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

-

The reaction is typically complete within 2-4 hours at room temperature. In some cases, gentle heating to reflux may be required to drive the reaction to completion.

-

Upon completion, a brightly colored precipitate of the product will often form.

Product Isolation and Purification

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize product precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

Characterization

The identity and purity of the synthesized arylidene-5-bromo-1,3-indandione should be confirmed by standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

-

NMR Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the vinylic proton of the newly formed double bond.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.

Expected Results and Discussion

The Knoevenagel condensation of 1,3-indandione and its derivatives with aromatic aldehydes is generally a high-yielding reaction, with reported yields often exceeding 70%. The presence of the electron-withdrawing bromine atom on the indandione ring is not expected to significantly hinder the reaction.

The physical appearance of the products is typically as brightly colored crystalline solids. The color can vary depending on the specific aromatic aldehyde used, due to the extended conjugation in the product molecule.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | - Inactive catalyst- Low reaction temperature- Sterically hindered aldehyde | - Use fresh piperidine- Gently reflux the reaction mixture- Increase reaction time or consider a more potent catalyst system |

| Formation of multiple products | - Self-condensation of the aldehyde- Michael addition of a second indandione molecule | - Maintain a 1:1 stoichiometry of reactants- Avoid strong bases and high temperatures |

| Product is an oil or does not precipitate | - Product is highly soluble in ethanol- Impurities present | - Remove ethanol under reduced pressure and attempt to crystallize from a different solvent system- Purify by column chromatography |

Conclusion

This application note provides a robust and reliable protocol for the Knoevenagel condensation of this compound with aromatic aldehydes. The procedure is straightforward, generally high-yielding, and allows for the synthesis of a diverse library of arylidene-indandione derivatives. These compounds can serve as valuable building blocks for further synthetic transformations and as candidates for biological screening and materials science applications.

References

-

Couture, A., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(21), 6663. Available at: [Link]

-

PrepChem (2023). Synthesis of 5-bromo indane-1,3-dione. Available at: [Link]

-

Miyashita, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(21), 15089-15101. Available at: [Link]

- Carl ROTH GmbH + Co. KG (2021).

Application Notes and Protocols: The Strategic Use of 5-Bromo-1,3-Indandione in the Synthesis of Novel Anticancer Agents

Introduction: The Privileged Scaffold of 1,3-Indandione in Oncology

In the landscape of medicinal chemistry, the 1,3-indandione core is recognized as a "privileged scaffold".[1] Its rigid, bicyclic β-diketone structure provides a versatile foundation for the synthesis of a multitude of derivatives with significant biological activities.[2] Researchers have successfully leveraged this scaffold to develop compounds targeting a range of diseases, with particularly promising results in oncology.[1] The anticancer properties of 1,3-indandione derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymatic pathways crucial for cancer cell proliferation.[2][3]

The introduction of a bromine atom at the 5-position of the indandione ring, creating 5-bromo-1,3-indandione , represents a strategic enhancement of this scaffold. The bromine substituent serves two primary purposes:

-

Modulation of Biological Activity: As an electron-withdrawing group, the bromine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and increasing its cytotoxic potency.

-

Synthetic Handle: The carbon-bromine bond provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex and targeted molecules.

This document provides a detailed guide for researchers and drug development professionals on the application of this compound as a key building block in the synthesis of potential anticancer agents. We will explore validated synthetic protocols, discuss the underlying mechanisms of action, and present a framework for evaluating these novel compounds.

Synthetic Pathways & Core Protocols

The primary utility of this compound in anticancer synthesis is its role as a precursor in condensation reactions, most notably the Knoevenagel condensation, to form 2-arylidene derivatives. These derivatives form a class of compounds that have demonstrated significant cytotoxic effects against various human cancer cell lines.[2]

Protocol 1: Synthesis of 2-Arylidene-5-bromo-1,3-indandione Derivatives via Knoevenagel Condensation

This protocol details the synthesis of 2-arylidene derivatives, which are foundational structures for many indandione-based anticancer agents. The reaction condenses this compound with a substituted aromatic aldehyde.

Rationale: The reaction is catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of the highly acidic C2 methylene protons of the 1,3-indandione ring. The resulting carbanion acts as a potent nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone product.

Workflow Diagram: Knoevenagel Condensation

Caption: Synthetic workflow for 2-arylidene-5-bromo-1,3-indandione.

Materials:

-

This compound (1 equivalent)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde) (1 equivalent)

-

Ethanol (anhydrous)

-

Piperidine

-

Hydrochloric acid (dilute)

-

Standard reflux and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) and the selected substituted benzaldehyde (1 eq.) in a minimal volume of ethanol.[2]

-

Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture. The solution may change color.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours.[2]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, typically lower Rf, spot indicates product formation.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.[2]

-

Isolation: Acidify the aqueous mixture with dilute HCl to facilitate the precipitation of the product. Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water to remove any residual piperidine and salts.[2]

-

Purification: Dry the crude product. For optimal purity, recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure 2-arylidene-5-bromo-1,3-indandione derivative.[2]

Biological Activity & Mechanism of Action

Derivatives synthesized from this compound are hypothesized to exert their anticancer effects through multiple cellular mechanisms, consistent with observations for the broader class of indandione compounds.[2] The primary pathways involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[4]

Key Mechanisms:

-

Cell Cycle Arrest: Many cytotoxic agents halt cancer cell proliferation by arresting the cell cycle at specific checkpoints.[4] Indandione derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase. This prevents the cell from entering mitosis, ultimately leading to apoptosis. Treatment of cancer cells with structurally related bromo-substituted compounds has demonstrated a significant increase in the population of cells in the G2/M phase.[4]

-

Induction of Apoptosis: The ability to evade apoptosis is a hallmark of cancer.[5] A primary goal of chemotherapy is to re-engage this process. Indandione derivatives have been shown to induce apoptosis, which can be confirmed by observing an increase in the sub-G1 cell population during flow cytometry analysis.[4] This induction is often mediated by the activation of key apoptotic proteins like caspases and the modulation of the Bax/Bcl-2 ratio.[4]

-

Enzyme Inhibition: The indandione scaffold can be tailored to inhibit specific enzymes vital for cancer cell survival. For instance, related heterocyclic structures have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis, and Topoisomerase II, an enzyme essential for DNA replication.[4][6] The this compound core serves as an excellent starting point for designing such targeted inhibitors.

Visualizing the Cellular Impact

Caption: Potential mechanisms of action for indandione-based agents.

Data on Anticancer Activity

The cytotoxic potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The table below summarizes reported IC50 values for representative 2-arylidene-1,3-indandione derivatives against various human cancer cell lines, illustrating the scaffold's potential.[2]

| Compound ID | Derivative Structure (R-group on 2-arylidene) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Source |

| 3D | 4-chlorobenzylidene | 21.3 | 33.7 | [2] |

| 3F | 4-bromobenzylidene | 35.8 | 41.2 | [2] |

| 3G | 4-(dimethylamino)benzylidene | 15.4 | 12.1 | [2] |

| Hypothetical 5-Bromo Analog | 2-(4-chlorobenzylidene)-5-bromo -1,3-indandione | Est. < 20 | Est. < 30 | - |

Note: The IC50 values for the hypothetical 5-bromo analog are estimated based on structure-activity relationships, where the addition of a halogen on the indandione ring is often associated with increased potency. Experimental validation is required.

Protocol 2: Evaluation of Cell Cycle Disruption via Flow Cytometry

This protocol provides a method to verify if a synthesized this compound derivative induces cell cycle arrest in a cancer cell line (e.g., MCF-7 or A549).

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A cytotoxic agent causing cell cycle arrest will lead to an accumulation of cells in a specific phase.[2]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Synthesized this compound derivative

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the synthesized compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control group.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours to ensure proper fixation.[2]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[2] The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark to prevent photobleaching of the PI.[2]

-

Analysis: Analyze the stained cells using a flow cytometer. The resulting data will be presented as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.[2] Compare the cell cycle distribution of treated cells to the untreated control to identify any cell cycle arrest.

Conclusion and Future Directions

This compound is a highly valuable and strategic starting material for the development of novel anticancer therapeutics. Its chemical tractability, combined with the proven cytotoxic potential of the 1,3-indandione scaffold, provides a robust platform for generating diverse libraries of compounds. The protocols and mechanistic insights provided herein offer a solid framework for researchers to synthesize, evaluate, and optimize these promising agents.

Future structure-activity relationship (SAR) studies should focus on leveraging the 5-bromo position for further derivatization through reactions like Suzuki or Sonogashira coupling. This will allow for the introduction of new functionalities designed to enhance target specificity, improve pharmacokinetic properties, and ultimately increase therapeutic efficacy. The continued exploration of this privileged scaffold holds significant promise in the ongoing search for more effective and selective cancer therapies.

References

[2] Application Notes and Protocols for 1,3-Indandione Derivatives in Anticancer Agent Development. (n.d.). BenchChem. Retrieved from [1] Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(16), 4789. Retrieved from [Link] [4] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(13), 5121. Retrieved from [Link] [7] Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. (2010). European Journal of Medicinal Chemistry, 45(11), 5124-5130. Retrieved from [Link] [6] Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. (2022). ResearchGate. Retrieved from [Link] [8] New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells. (1994). Cancer Research, 54(11), 2850-2855. Retrieved from [Link] [9] Mechanism of action of anticancer drug-5-florouracil. (2019). ResearchGate. Retrieved from [Link] [10] 5-Bromouracil. (n.d.). PubChem. Retrieved from [Link] [11] 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (2003). Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link] [12] New Anticancer Agents: Design, Synthesis and Evaluation. (2023). ResearchGate. Retrieved from [Link] [3] Anti-Cancer Drugs: Molecular Mechanisms of Action. (2008). ResearchGate. Retrieved from [Link] [5] New Anticancer Agents: Design, Synthesis and Evaluation. (2023). Molecules, 28(23), 7857. Retrieved from [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 12. researchgate.net [researchgate.net]

Protocol for screening 5-BROMO-1,3-INDANDIONE derivatives for acetylcholinesterase inhibition

Topic: Protocol for Screening 5-BROMO-1,3-INDANDIONE Derivatives for Acetylcholinesterase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Acetylcholinesterase Inhibition and the Promise of this compound Derivatives

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Current treatments for Alzheimer's, such as donepezil and galantamine, are primarily AChE inhibitors, highlighting the continued relevance of this target in drug discovery.[4][5]

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] Notably, various derivatives of 1,3-indandione have been synthesized and investigated as potential acetylcholinesterase inhibitors.[7] The this compound core, in particular, offers a synthetically accessible starting point for generating a diverse library of compounds for screening.[8][9] This application note provides a comprehensive, field-proven protocol for the systematic screening of this compound derivatives for their ability to inhibit acetylcholinesterase. The protocol encompasses primary screening, determination of inhibitor potency (IC50), and kinetic analysis to elucidate the mechanism of inhibition.

Principle of the Assay: The Ellman's Method

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[1][2] This method utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to AChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.[10] In the presence of an inhibitor, the rate of this color change is reduced.

Materials and Reagents

-

Enzyme: Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus), lyophilized powder (e.g., Sigma-Aldrich, Cat. No. C2888).[11]

-

Substrate: Acetylthiocholine iodide (ATChI) (e.g., Sigma-Aldrich, Cat. No. A5751).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) (e.g., Sigma-Aldrich, Cat. No. D8130).

-

Positive Control: Donepezil hydrochloride (a known reversible AChE inhibitor).[12]

-

Test Compounds: Library of this compound derivatives.

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving test compounds.

-

Equipment:

Preparation of Reagents and Solutions

-

0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M NaH2PO4 and 0.1 M Na2HPO4. Mix them until the pH reaches 8.0.

-

AChE Stock Solution (1 U/mL): Dissolve lyophilized AChE in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 1 U/mL. Prepare fresh daily and keep on ice. Note: The specific activity of the enzyme lot should be considered when preparing the stock solution.[11]

-

ATChI Stock Solution (10 mM): Dissolve ATChI in deionized water. Prepare fresh daily as the thioester bond is susceptible to hydrolysis.[14]

-

DTNB Stock Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0). This solution is stable for several weeks when stored at 4°C and protected from light.

-

Test Compound Stock Solutions (10 mM): Dissolve each this compound derivative in 100% DMSO to a final concentration of 10 mM.

-

Positive Control Stock Solution (1 mM): Dissolve Donepezil in deionized water.

Experimental Workflow

The screening protocol is designed as a multi-stage process to efficiently identify and characterize potent inhibitors from the compound library.

Caption: Overall workflow for screening and characterization of AChE inhibitors.

Protocol 1: Primary Screening of this compound Derivatives

This initial screen is designed to rapidly identify compounds with significant inhibitory activity at a single, relatively high concentration.

Step-by-Step Procedure (96-well plate format):

-

Prepare the Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme with Donepezil), and test compounds.

-

Add Reagents: In each well of a 96-well plate, add the following in the specified order:

-

140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

-

20 µL of the test compound dilution in buffer (final concentration of 10 µM is recommended for primary screening; ensure the final DMSO concentration is ≤1%). For control wells, add 20 µL of the corresponding buffer with DMSO.

-

20 µL of AChE solution (0.1 U/mL final concentration). For blank wells, add 20 µL of buffer instead.

-

-

Pre-incubation: Mix the contents of the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitors to interact with the enzyme before the substrate is added.

-

Initiate the Reaction: Add 10 µL of 10 mM DTNB solution to each well, followed by 10 µL of 10 mM ATChI solution.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes (kinetic mode).

Data Analysis for Primary Screening:

-

Calculate the Rate of Reaction (V): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Calculate Percent Inhibition:

-

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Where:

-

V_control is the rate of the negative control (enzyme + substrate, no inhibitor).

-

V_inhibitor is the rate in the presence of the test compound.

-

-

-

Identify Hits: Compounds that exhibit a high percentage of inhibition (typically ≥50%) are considered "hits" and are selected for secondary screening.

Protocol 2: Secondary Screening and IC50 Determination

This protocol is used to confirm the activity of the "hits" from the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC50).[3]

Step-by-Step Procedure:

-

Prepare Serial Dilutions: For each "hit" compound, prepare a series of 8-10 dilutions from the 10 mM stock solution in DMSO. Then, dilute these further in the assay buffer to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 nM to 100 µM).

-

Assay Setup: Follow the same procedure as the primary screening (Protocol 1), but instead of a single concentration, add 20 µL of each dilution of the test compound to the respective wells.

-

Data Acquisition: Perform the kinetic assay as described previously.

Data Analysis for IC50 Determination:

-

Calculate Percent Inhibition: For each concentration of the inhibitor, calculate the percent inhibition as in the primary screen.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50 Value: Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[15]

Table 1: Hypothetical Inhibition Data and Calculated IC50 Values

| Derivative ID | Structure Modification | IC50 (µM) |

| BID-001 | R = -H | > 100 |

| BID-002 | R = -CH2-Phenyl | 15.2 |

| BID-003 | R = -CH2-(4-Cl-Phenyl) | 5.8 |

| BID-004 | R = -CH2-(4-OCH3-Phenyl) | 9.7 |

| Donepezil | (Positive Control) | 0.025 |

Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition

For potent inhibitors, it is crucial to understand their mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Caption: General scheme of reversible enzyme inhibition.

Step-by-Step Procedure:

-

Select Inhibitor Concentrations: Choose several concentrations of the inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50). Include a control with no inhibitor.

-

Vary Substrate Concentration: For each inhibitor concentration, perform the AChE assay with a range of ATChI concentrations (e.g., from 0.1x Km to 10x Km of AChE for ATChI).

-

Assay Setup and Data Acquisition: Follow the kinetic assay protocol as described before, ensuring to vary both the inhibitor and substrate concentrations according to your experimental design.

-

Data Analysis using Lineweaver-Burk Plots:

-

Calculate the initial velocity (V) for each combination of substrate and inhibitor concentration.

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the inhibition type:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

Mixed Inhibition: Lines intersect in the second quadrant (Vmax decreases, Km changes).

-

-

Trustworthiness and Self-Validation

To ensure the reliability and validity of the screening results, the following controls and practices are essential:

-

Positive and Negative Controls: Always include a known inhibitor like Donepezil as a positive control and a no-inhibitor control (with DMSO) on every plate. This validates that the assay is performing as expected.

-

DMSO Concentration Control: The concentration of DMSO should be kept constant across all wells and ideally below 1% to minimize its effect on enzyme activity.[1]

-

Correction for Non-enzymatic Hydrolysis: The rate of reaction in the blank wells (no enzyme) should be subtracted from all other readings to correct for the spontaneous hydrolysis of ATChI.[14]

-

Interference Check: Some compounds may react directly with DTNB, leading to false-positive results. To check for this, run a control experiment with the test compound, DTNB, and buffer, but without the enzyme and substrate. Any color change indicates interference.

-

Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results and to calculate standard deviations.

References

-

Kostelnik, A., et al. (2017). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. BioMed Research International. [Link]

-

Kandri Rodi, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. [Link]

-

Stojan, J., & Zorko, M. (1997). Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

-

An, Y., et al. (2009). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). The Lineweaver-Burk plot of kinetic analysis of acetylcholinestrase at.... [Link]

-

ResearchGate. (n.d.). Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. [Link]

-

ResearchGate. (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]

-

Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. [Link]

-

Campa, D., et al. (2007). Cholinesterase assay by an efficient fixed time endpoint method. Clinica Chimica Acta. [Link]

-

Le, T., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]

-

ResearchGate. (2020). What if my test compound reacts with dtnb in ellman's assay?. [Link]

-

Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

-